molecular formula C21H18FN3O2S B6059661 N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide

N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide

Cat. No. B6059661
M. Wt: 395.5 g/mol
InChI Key: FRTYSQUUPIBLTM-UHFFFAOYSA-N
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Description

N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide, also known as FBPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. FBPA is a prodrug, meaning that it is inactive until it is metabolized by the body into its active form. In

Mechanism of Action

The exact mechanism of action of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is not fully understood. It is believed that N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is metabolized by the body into an active form that binds to certain proteins in tumor cells, causing them to become more visible on MRI scans.
Biochemical and Physiological Effects:
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been shown to have minimal toxicity and is generally well-tolerated by the body. It does not appear to have any significant biochemical or physiological effects beyond its use as a contrast agent for MRI.

Advantages and Limitations for Lab Experiments

N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions, making it easy to store and transport. However, N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is not suitable for all types of experiments. Its use is primarily limited to MRI studies, and it may not be effective for other types of imaging or diagnostic tests.

Future Directions

There are several potential future directions for research on N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide. One area of interest is in the development of new contrast agents for MRI. Researchers are exploring ways to modify the chemical structure of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide to improve its effectiveness as a contrast agent. Another area of interest is in the use of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide as a drug delivery system. Researchers are exploring ways to attach therapeutic agents to N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide, allowing them to be delivered directly to tumor cells. Finally, researchers are exploring ways to use N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide in combination with other imaging agents to improve the accuracy of MRI scans.

Synthesis Methods

The synthesis of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide involves several steps. First, 3'-fluoro-4-biphenylcarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3-thiazol-4-ylamine to form the corresponding amide. Finally, proline is added to the amide to form N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been studied for its potential use in several scientific research applications. One of its main uses is as a contrast agent for magnetic resonance imaging (MRI). N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been shown to accumulate in certain types of tumors, making them more visible on MRI scans. This could potentially lead to earlier and more accurate diagnoses of cancer.

properties

IUPAC Name

N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c22-16-4-1-3-15(11-16)14-6-8-17(9-7-14)24-20(26)19-5-2-10-25(19)21(27)18-12-28-13-23-18/h1,3-4,6-9,11-13,19H,2,5,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTYSQUUPIBLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CSC=N2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide

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